molecular formula C12H10FN3O2 B2884708 ({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea CAS No. 301176-91-0

({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea

Cat. No.: B2884708
CAS No.: 301176-91-0
M. Wt: 247.229
InChI Key: QCCNCFRIOFHVMJ-VIZOYTHASA-N
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Description

({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea is a chemical compound with the molecular formula C12H10FN3O2 and a molecular weight of 247.229. It is characterized by the presence of a fluorophenyl group attached to a furan ring, which is further linked to a urea moiety through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea typically involves the reaction of 5-(4-fluorophenyl)furan-2-carbaldehyde with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • ({[5-(4-Chlorophenyl)furan-2-yl]methylidene}amino)urea
  • ({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea
  • ({[5-(4-Methylphenyl)furan-2-yl]methylidene}amino)urea

Uniqueness

({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

[(E)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c13-9-3-1-8(2-4-9)11-6-5-10(18-11)7-15-16-12(14)17/h1-7H,(H3,14,16,17)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCNCFRIOFHVMJ-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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